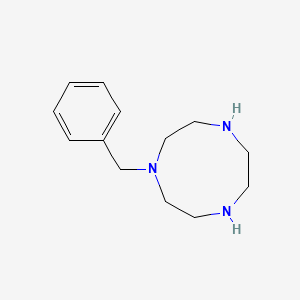

1-Benzyl-1,4,7-triazacyclononane

Overview

Description

1-Benzyl-1,4,7-triazacyclononane is a derivative of 1,4,7-triazacyclononane (TACN), a cyclic organic compound . It is a mono-protected triazacyclononane, and its benzyl group can be easily removed by catalytic hydrogenolysis .

Synthesis Analysis

The synthesis of 1-Benzyl-1,4,7-triazacyclononane involves macrocyclization using ethyleneglycol ditosylate . A new 1,4,7-triazacyclononane derivative, 4-benzyloxy-benzyl-1,4,7-triazacyclononane (btacn), and three associated cyclen complexes were prepared to serve as DNA synthesis interferents .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4,7-triazacyclononane is C13H21N3 . The crystal structure of the complex [Ni (Bz 9aneN 3) 2 ] [PF 6] 2 revealed six independent Ni–N distances, affording a distorted-octahedral coordination geometry .Chemical Reactions Analysis

1-Benzyl-1,4,7-triazacyclononane is used in the formation of complexes with metals such as Ni II and Pd II . The complex [Ni (Bz 9aneN 3) 2 ] [PF 6] 2 showed a reversible Ni II –Ni III oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1,4,7-triazacyclononane include a molecular weight of 219.33 , and it appears as a white powder .Scientific Research Applications

Hydrolysis of Phosphate Diesters

Mono-N-benzyl TACN has been used in the synthesis of copper (II) complexes that have shown significant hydrolytic activity . These complexes have been used to mediate the hydrolysis of phosphate ester bonds, using bis (p-nitrophenyl) phosphate as a model substrate . This application is particularly relevant in the field of biochemistry, where the hydrolysis of phosphate esters is a key reaction.

Prevention of Biofilm Formation

The copper (II) complexes of Mono-N-benzyl TACN have shown potential in preventing biofilm formation . Biofilms present a significant problem in medicine due to their ability to colonize almost any surface and their extensive antibiotic resistance . The complexes could provide the possibility of creating new coating materials for medicinal devices that could prevent biofilm formation .

Artificial Nucleases

Mono-N-benzyl TACN has been used in the synthesis of artificial nucleases . These are compounds that are able to cleave the stable phosphodiester bonds in the DNA backbone, which could be a possible solution for preventing biofilm formation .

Metal Chelation

Mono-N-benzyl TACN has been used in the synthesis of triazamacrocyclic hydroxypyridinonate (HOPO-TACN) derivatives . These derivatives have potential applications as chelators for metals in biomedical applications .

Radiometal Chelation for Medical Imaging and Therapy

Mono-N-benzyl TACN derivatives provide versatile platforms for strongly chelating radiometals such as 90Y, 177Lu, 212/213Bi, 67/68Ga, 64/67Cu, 99mTc and 18F-Al . These radiometals are used for Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET) imaging, and radiotherapy applications .

Synthesis of Polymeric Materials

Mono-N-benzyl TACN has been used in the synthesis of poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) (polyTACN) grafted polystyrene particles . These particles have been used as a polymeric metal complex solid catalyst to form poly(2,6-dimethyl-phenylene oxide) (PPO) from the oxidative polymerization of 2,6-dimethylphenol (DMP) .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1,4,7-triazacyclononane, also known as Mono-N-benzyl TACN, is the enzyme β-lactamase . This enzyme is produced by certain bacteria and is responsible for their resistance against β-lactam antibiotics such as penicillin . The enzyme achieves this by cleaving the β-lactam ring of these antibiotics, rendering them inactive .

Mode of Action

Mono-N-benzyl TACN interacts with its target, β-lactamase, by inhibiting its action . This inhibition prevents the β-lactamase from cleaving the β-lactam ring of the antibiotics, thereby preserving the activity of the antibiotics . In addition, Mono-N-benzyl TACN has been shown to coordinate with Ni II and Pd II, forming complexes with distorted-octahedral coordination geometry .

Biochemical Pathways

The inhibition of β-lactamase by Mono-N-benzyl TACN affects the biochemical pathway of antibiotic resistance in bacteria . By preventing the cleavage of the β-lactam ring, the β-lactam antibiotics remain active and can continue to inhibit the synthesis of the bacterial cell wall . This leads to the death of the bacteria, effectively combating the antibiotic resistance .

Pharmacokinetics

The stability of the [scf3(r3-tacn)] complexes, where r3 is a derivative of tacn, in water suggests potential bioavailability .

Result of Action

The primary result of the action of Mono-N-benzyl TACN is the preservation of the activity of β-lactam antibiotics . This leads to the death of the bacteria that would otherwise be resistant to these antibiotics .

Action Environment

The action of Mono-N-benzyl TACN can be influenced by environmental factors. For instance, the formation of [ScF3(R3-tacn)] complexes occurs in a CH3CN solution . These complexes are stable in water and unaffected by a ten-fold excess of Cl− or MeCO2−, although they are immediately decomposed by excess F− . This suggests that the action, efficacy, and stability of Mono-N-benzyl TACN could be influenced by the presence of certain ions in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-16-10-8-14-6-7-15-9-11-16/h1-5,14-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJKRVYABOAQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4,7-triazacyclononane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-](/img/structure/B3348423.png)

![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)